

# In Vivo Xenograft Models of UNC2025

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: UNC2025

CAS No.: 1429881-91-3

Cat. No.: S548057

Get Quote

The tables below summarize the core methodologies and quantitative findings from key preclinical studies utilizing **UNC2025** in mouse xenograft models.

**Table 1: Model Systems and Treatment Protocols**

| Model Type | Cell Lines / Patient Samples | Mouse Strain | Dosing Regimen | Key Experimental Endpoints |
|------------|------------------------------|--------------|----------------|----------------------------|
|------------|------------------------------|--------------|----------------|----------------------------|

| **Leukemia Models** | 697 B-ALL cells, NOMO-1 AML cells, primary AML patient samples [1] | NOD.Cg-*Prkdc*<sup>scid</sup> *Il2rg*<sup>tm1Wjl</sup>/SzJ (NSG) or NOD.Cg-*Prkdc*<sup>scid</sup> *Il2rg*<sup>tm1Wjl</sup> Tg(CMV-IL3,CSF2,KITLG)1Eav/MloySzJ (NSGS) [1] | **UNC2025**: Administered orally once daily at 10 ml/kg [1]. **Methotrexate** (for combo): 5 ml/kg via intraperitoneal injection [1]. | - Tumor burden (via bioluminescence imaging for luciferase-expressing cells) [1].

- Survival (time to meet euthanasia criteria) [1].
- Human CD45+ cell count in blood, spleen, and bone marrow (for patient-derived xenografts) [1]. || **Solid Tumor Models** (HNSCC, TNBC, NSCLC) | UW-SCC1 PDX, UM-SCC1, MDA-MB-231 [2] | Female athymic nude mice [2] | **UNC2025** and **R428 (AXL inhibitor)**: Administered orally twice daily, 5 days/week [2]. | - Tumor volume (measured via caliper) [2].
- Analysis of biochemical markers in tumors post-treatment [2]. |

**Table 2: Key Quantitative Findings from In Vivo Studies**

| Study Model | Treatment | Key Findings |
|-------------|-----------|--------------|
|-------------|-----------|--------------|

| **Leukemia Xenografts** [1] | **UNC2025** (monotherapy) | - Dose-dependent decrease in tumor burden.

- Consistent **two-fold increase in median survival**, regardless of initial disease burden.
- Induced **disease regression** in a patient-derived AML xenograft model. | | **Leukemia Xenografts** [1] | **UNC2025** + Methotrexate | - **Increased sensitivity to methotrexate** in vivo.
- Suggests potential for combination therapy to enhance efficacy or reduce chemotherapy dose. | | **Solid Tumor Xenografts** [2] | **UNC2025** + R428 (AXL inhibitor) | - **Dual targeting of MERTK and AXL** resulted in reduced tumor growth compared to single-agent treatments.
- Overexpression of MERTK conferred resistance to AXL-targeting agents, which was overcome by adding **UNC2025**. |

## **UNC2025 Mechanism of Action and Experimental Workflow**

The following diagrams illustrate the molecular mechanism of **UNC2025** and a generalized workflow for conducting the xenograft studies.



[Click to download full resolution via product page](#)

*Diagram 1: Mechanism of **UNC2025** Action. **UNC2025** potently inhibits MERTK kinase activity, blocking pro-survival signaling pathways and leading to apoptosis and reduced proliferation in cancer cells [1].*



[Click to download full resolution via product page](#)

Diagram 2: *In Vivo Leukemia Xenograft Workflow*. General workflow for evaluating **UNC2025** efficacy in leukemia xenograft models, from cell inoculation to data analysis [1].

## Key Experimental Considerations

- **Pharmacokinetics:** **UNC2025** has favorable drug properties for in vivo work, including **100% oral bioavailability** and a half-life of approximately **3.8 hours in mice**, enabling once-daily dosing [1] [3].
- **Pharmacodynamics:** Orally administered **UNC2025** effectively inhibits MERTK phosphorylation in bone marrow leukemic blasts for up to 24 hours, confirming potent target engagement at the disease site [1] [3].
- **Therapeutic Synergy:** The observed synergy between **UNC2025** and conventional chemotherapy (e.g., methotrexate) or other targeted agents (e.g., AXL inhibitors) supports its development as a

combination therapy agent [1] [2].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. UNC2025, a MERTK small molecule inhibitor, is ... [pmc.ncbi.nlm.nih.gov]
2. MERTK mediates intrinsic and adaptive resistance to AXL ... [pmc.ncbi.nlm.nih.gov]
3. UNC2025, a Potent and Orally Bioavailable MER/FLT3 ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [In Vivo Xenograft Models of UNC2025]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548057#unc2025-mouse-xenograft-model>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)